molecular formula C10H7BrN2 B13468738 5-bromo-3-ethynyl-1-methyl-1H-indazole

5-bromo-3-ethynyl-1-methyl-1H-indazole

Cat. No.: B13468738
M. Wt: 235.08 g/mol
InChI Key: FICYRICNGIHEGM-UHFFFAOYSA-N
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Description

5-bromo-3-ethynyl-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a five-membered nitrogen-containing pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-ethynyl-1-methyl-1H-indazole typically involves the following steps:

    Bromination: The starting material, 1-methyl-1H-indazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Ethynylation: The brominated intermediate is then subjected to a Sonogashira coupling reaction with an ethynylating agent like ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-ethynyl-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The ethynyl group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

5-bromo-3-ethynyl-1-methyl-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-bromo-3-ethynyl-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the indazole ring can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-methyl-1H-indazole
  • 5-bromo-1-methyl-1H-indazole-3-carboxylic acid
  • 5-bromo-3-cyclopropyl-1-methyl-1H-indazole

Uniqueness

5-bromo-3-ethynyl-1-methyl-1H-indazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties

Properties

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

5-bromo-3-ethynyl-1-methylindazole

InChI

InChI=1S/C10H7BrN2/c1-3-9-8-6-7(11)4-5-10(8)13(2)12-9/h1,4-6H,2H3

InChI Key

FICYRICNGIHEGM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)C#C

Origin of Product

United States

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